5-溴-4-甲基-2-丙氧基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

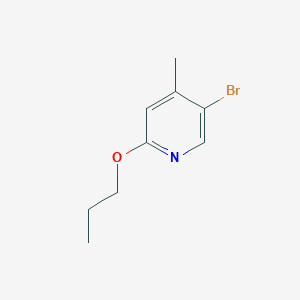

5-Bromo-4-methyl-2-propoxypyridine is a chemical compound with the CAS Number: 1289156-16-6 . It has a molecular weight of 230.1 .

Molecular Structure Analysis

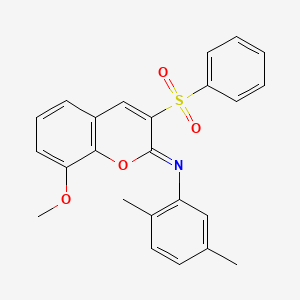

The InChI code for 5-Bromo-4-methyl-2-propoxypyridine is1S/C9H12BrNO/c1-3-4-12-9-5-7(2)8(10)6-11-9/h5-6H,3-4H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methyl-2-propoxypyridine include a molecular weight of 230.1 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

新型吡啶衍生物的合成

Ahmad et al. (2017) 的一项研究描述了使用钯催化的 Suzuki 交叉偶联反应合成新型吡啶衍生物。该研究涉及使用 5-溴-2-甲基吡啶-3-胺来生产这些衍生物,这些衍生物显示出作为液晶手性掺杂剂的潜力,并表现出包括抗血栓和生物膜抑制活性在内的中等生物活性。

抗病毒活性

Hocková 等人 (2003) 在他们的研究中,5-取代-2,4-二氨基-6-[2-(膦酰氧甲氧基)乙氧基]嘧啶-非环核苷酸磷酸类似物具有抗病毒活性,合成了包括 5-溴化合物的 2,4-二氨基-6-羟基嘧啶衍生物。这些化合物对包括人类免疫缺陷病毒在内的逆转录病毒表现出抑制活性,表明它们在抗病毒研究中的潜力。

酶活性的抑制剂

Goudgaon 等人 (1993) 的研究重点是苯硒代烯基和苯硫代取代的嘧啶,它们衍生自 5-溴-2,4-双(苄氧基)嘧啶。发现这些化合物可以抑制二氢尿嘧啶脱氢酶和尿苷磷酸化酶等酶,展示了它们在酶抑制研究中的潜力。电化学应用

El-Lateef 等人 (2015) 进行了一项研究,电化学和理论量子方法抑制 C1018 碳钢在含氯酸性介质中的腐蚀,使用一些新合成的酚 Schiff 碱基化合物,他们合成了 5-溴-2-[(E)-(吡啶-3-亚氨基)甲基]苯酚等化合物。这些化合物在酸性介质中表现出对碳钢腐蚀的显着抑制作用,表明它们在电化学腐蚀抑制研究中的适用性。DNA 研究

在 DNA 研究领域,Schneider 和 d'Adda di Fagagna (2012) 探索了溴脱氧尿苷 (5-溴-2'-脱氧尿苷,BrdU) 对神经干细胞的影响。他们的研究结果表明,BrdU 暴露会导致全球 DNA 甲基化和星形胶质细胞分化的丧失,从而深入了解干细胞研究中的 DNA 甲基化动力学。

安全和危害

The safety information available indicates that 5-Bromo-4-methyl-2-propoxypyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

作用机制

Target of Action

It is known to be a building block in the synthesis of various complex molecules .

Mode of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-4-methyl-2-propoxypyridine are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity make it a valuable tool in organic synthesis .

Result of Action

The result of the action of 5-Bromo-4-methyl-2-propoxypyridine is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This leads to the synthesis of complex organic compounds, contributing to various areas of chemical research and development .

Action Environment

The action of 5-Bromo-4-methyl-2-propoxypyridine can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the presence of a suitable metal catalyst and appropriate reaction conditions . The compound’s stability and reactivity can also be affected by factors such as temperature and the presence of other chemical reagents .

属性

IUPAC Name |

5-bromo-4-methyl-2-propoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-4-12-9-5-7(2)8(10)6-11-9/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIMTJQVRIRZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C(=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2746668.png)

![1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746670.png)

![N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746671.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B2746677.png)

![1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2746684.png)